

# Technical Guide: Physicochemical Properties of 2-Morpholin-4-yl-2-oxoethanol

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## Compound of Interest

Compound Name: 2-Morpholin-4-yl-2-oxoethanol

Cat. No.: B118212

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a technical overview of the physicochemical properties of the compound identified as "**2-Morpholin-4-yl-2-oxoethanol**". It is important to note that this specific molecule is not extensively documented in publicly available scientific literature. Consequently, a significant portion of the experimental data typically found for common reagents is not available. This guide compiles the known structural and calculated data and presents a conceptual framework for its synthesis.

## Compound Identification

The compound "**2-Morpholin-4-yl-2-oxoethanol**" is a derivative of ethanol containing a morpholine ring attached via its nitrogen atom to a carbonyl group at the second carbon, which also bears a hydroxyl group.

- Systematic IUPAC Name: 2-hydroxy-1-(morpholin-4-yl)ethanone
- Other Names: N-(2-hydroxyacetyl)morpholine
- Chemical Formula:  $C_6H_{11}NO_3$

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- Chemical Structure:

## Physicochemical Properties

The quantitative physicochemical data for **2-Morpholin-4-yl-2-oxoethanol** is largely unavailable in peer-reviewed literature and chemical databases. The following table summarizes the available and calculated information.

Property	Value	Source
Molecular Weight	145.16 g/mol	Calculated
CAS Number	Not found	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
pKa	Data not available	-
logP (Octanol/Water)	Data not available	-

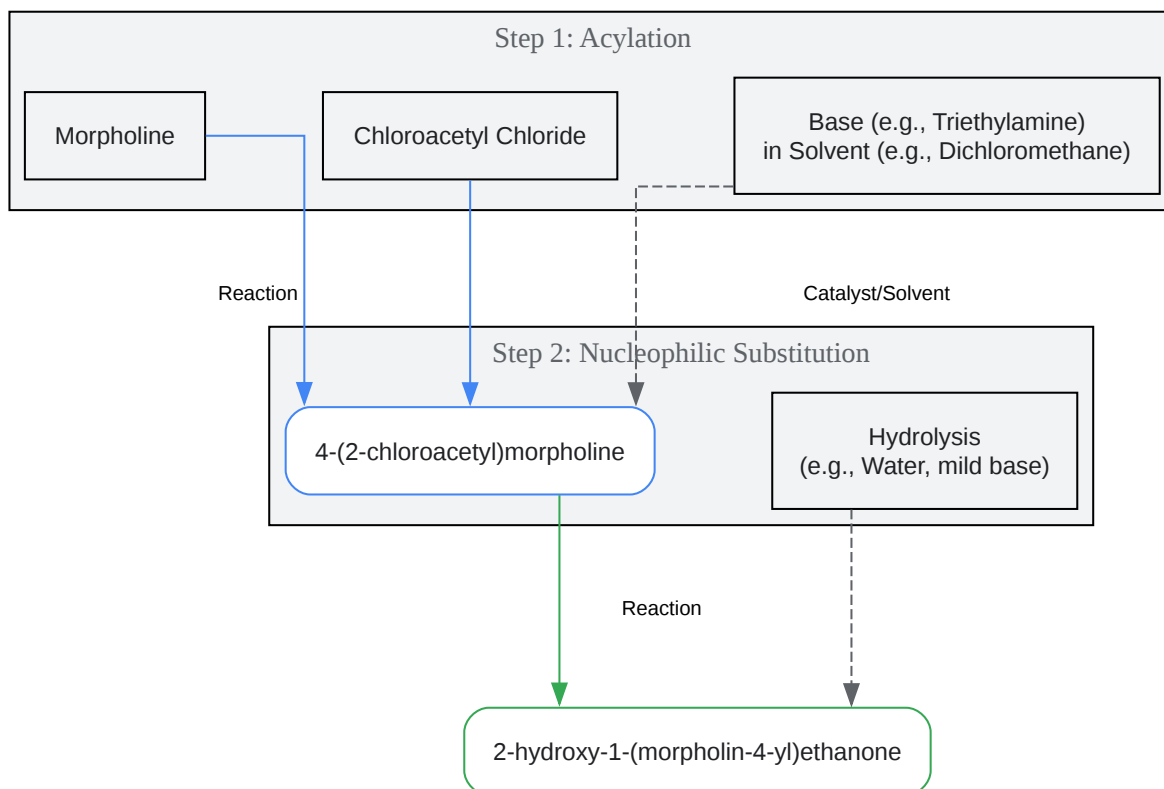
## Experimental Protocols

A thorough search of scientific databases did not yield any specific, detailed experimental protocols for the synthesis or analysis of **2-Morpholin-4-yl-2-oxoethanol**. The synthesis of related compounds, such as 4-(2-chloroacetyl) morpholine, has been described and can serve as a basis for a proposed synthetic route.

## Conceptual Synthesis Workflow

While a specific experimental protocol is not available, a plausible synthetic route can be conceptualized. A common method for the formation of  $\alpha$ -hydroxy amides involves the reaction of an amine with an activated carboxylic acid derivative or a two-step process involving an

intermediate. The diagram below illustrates a conceptual workflow for the synthesis of 2-hydroxy-1-(morpholin-4-yl)ethanone. This proposed pathway is hypothetical and would require experimental optimization.



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Caption: Conceptual workflow for the synthesis of 2-hydroxy-1-(morpholin-4-yl)ethanone.

## Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or associated signaling pathways for **2-Morpholin-4-yl-2-oxoethanol**. The morpholine moiety is a common scaffold in medicinal chemistry, known to be present in a wide range of biologically

active compounds.[1][2] However, any potential biological role for this specific compound would require experimental investigation.

Conclusion:

**2-Morpholin-4-yl-2-oxoethanol** is a compound for which there is a notable lack of publicly available experimental data. This guide provides the fundamental chemical identity and a theoretical framework for its synthesis. Researchers and drug development professionals interested in this molecule should anticipate the need for foundational research to establish its physicochemical properties, develop robust synthetic and analytical methods, and investigate its potential biological activities.

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## References

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- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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